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Compound of Interest

Compound Name: Limocitrin

Cat. No.: B1675400 Get Quote

An In-depth Whitepaper on the Chemical Properties, Biological Activities, and Associated

Experimental Protocols of the Flavonoid Limocitrin.

Introduction
Limocitrin, with the Chemical Abstracts Service (CAS) number 489-33-8, is a naturally

occurring flavonoid, specifically a flavonol, found in citrus peels.[1] As a member of the

flavonoid class of polyphenolic compounds, Limocitrin has garnered interest within the

scientific community for its potential therapeutic properties, including anti-inflammatory,

antioxidant, and anticancer activities. This technical guide serves as a comprehensive resource

for researchers, scientists, and drug development professionals, providing detailed information

on the chemical and physical properties of Limocitrin, its known biological activities with

available quantitative data, and methodologies for relevant experimental protocols.

Furthermore, this document includes visualizations of key signaling pathways modulated by

Limocitrin to facilitate a deeper understanding of its mechanisms of action.

Chemical and Physical Properties
Limocitrin, also known by its IUPAC name 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-

methoxy-4H-chromen-4-one, is a yellow crystalline powder.[1][2] Its fundamental chemical and

physical properties are summarized in the table below.
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Property Value Reference

CAS Number 489-33-8 [1]

Molecular Formula C17H14O8 [1][2]

Molecular Weight 346.29 g/mol [1][2]

Appearance Yellow powder [2]

Melting Point 271-275 °C [2]

Boiling Point 621.2±55.0 °C (Predicted) [2]

Density 1.591±0.06 g/cm³ (Predicted) [2]

pKa 6.63±0.40 (Predicted) [2]

Solubility

Soluble in ethanol and

chloroform, slightly soluble in

water.

[2]

Storage Conditions

Short term: 0 - 4 °C; Long

term: -20 °C. Store in a dry

and dark place.

[1]

Synonyms

Sedoflorigenin, 3,5,7-

trihydroxy-2-(4-hydroxy-3-

methoxyphenyl)-8-

methoxychromen-4-one

[3]

Biological Activities
Limocitrin has been investigated for several biological activities, with the most prominent

being its anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity
Limocitrin has demonstrated anti-inflammatory properties by inhibiting the production of pro-

inflammatory cytokines. A key quantitative measure of this activity is its ability to inhibit Tumor

Necrosis Factor-alpha (TNF-α).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0197044&type=printable
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0197044&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654641/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0197044&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654641/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0197044&type=printable
https://pubmed.ncbi.nlm.nih.gov/37584500/
https://www.benchchem.com/product/b1675400?utm_src=pdf-body
https://www.benchchem.com/product/b1675400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activity IC50 Value Cell Line/System Reference

Inhibition of TNF-α

expression
67 μM

LPS-stimulated

human monocytes

The following is a general protocol for assessing the inhibition of TNF-α production in

lipopolysaccharide (LPS)-stimulated human monocytes.

Isolation of Human Monocytes:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-

Paque density gradient centrifugation.

Enrich for monocytes using CD14+ magnetic beads.

Resuspend purified monocytes in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin.

Cell Culture and Treatment:

Seed the monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to

adhere for 2 hours.

Prepare various concentrations of Limocitrin in the culture medium.

Pre-treat the cells with different concentrations of Limocitrin for 1 hour.

Stimulation:

Stimulate the cells with LPS (100 ng/mL) for 14 hours to induce TNF-α production. Include

a vehicle control (no Limocitrin) and a negative control (no LPS stimulation).

Quantification of TNF-α:

After incubation, centrifuge the plate and collect the cell culture supernatants.

Measure the concentration of TNF-α in the supernatants using a human TNF-α Enzyme-

Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
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Data Analysis:

Calculate the percentage of TNF-α inhibition for each concentration of Limocitrin
compared to the LPS-stimulated vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the Limocitrin concentration and fitting the data to a dose-response curve.

Anticancer Activity
Limocitrin has been shown to exert cytotoxic effects on various cancer cell lines and modulate

key signaling pathways involved in cancer progression.

Cell Line Effect Signaling Pathway Reference

MCF-7 (Breast

Cancer)

Weakly suppresses

estradiol-dependent

proliferation

-

K562 (Leukemia)
Increased lysis by

KHYG-1 NK cells

MAPK (ERK, p38,

JNK) activation in NK

cells

[1]

SCC-9 & SCC-47

(Oral Cancer)

G2/M phase cell cycle

arrest, caspase-

related apoptosis

Inhibition of

PI3K/AKT/mTOR

pathway

[4]

This protocol is based on studies of Limocitrin's effect on KHYG-1 natural killer (NK) cells and

their cytotoxicity towards K562 leukemia cells.[5]

Cell Culture:

Culture KHYG-1 (effector cells) and K562 (target cells) in RPMI-1640 medium

supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2

incubator.

Treatment of Effector Cells:
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Treat KHYG-1 cells with 20 μM Limocitrin for 72 hours. Use untreated KHYG-1 cells as a

control.

Cytotoxicity Assay (Calcein AM Release Assay):

Label K562 target cells with Calcein AM, a fluorescent dye.

Co-culture the Calcein AM-labeled K562 cells with the Limocitrin-treated or untreated

KHYG-1 effector cells at an appropriate effector-to-target ratio for 4 hours.

Measure the fluorescence released into the supernatant, which is proportional to the

number of lysed target cells.

Calculate the percentage of specific lysis.

Western Blot Analysis of MAPK Pathway in NK Cells:

After treating KHYG-1 cells with Limocitrin (e.g., 20 μM for 24 hours), lyse the cells in

RIPA buffer.

Determine protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against total and phosphorylated forms of

ERK, p38, and JNK overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Normalize the levels of phosphorylated proteins to the total protein levels.

Cell Lysis and Protein Quantification: As described in the MAPK Western Blot protocol.

SDS-PAGE and Protein Transfer: As described above.
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Immunoblotting:

Probe membranes with primary antibodies against key proteins in the PI3K/AKT/mTOR

pathway, such as total and phosphorylated AKT, mTOR, and S6K.

Follow with the appropriate HRP-conjugated secondary antibodies and ECL detection.

Antioxidant Activity
While Limocitrin is presumed to have antioxidant properties characteristic of flavonoids,

specific quantitative data, such as IC50 values from common antioxidant assays (DPPH, ABTS,

FRAP), were not readily available in the reviewed literature. Below are general protocols for

these standard assays.

Prepare a stock solution of DPPH in methanol.

Prepare a series of dilutions of Limocitrin in methanol.

In a 96-well plate, add the Limocitrin solutions and the DPPH solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm.

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.

Add different concentrations of Limocitrin to the ABTS radical solution.

After a set incubation time, measure the absorbance at 734 nm.

Calculate the percentage of inhibition and the IC50 value.

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine)

solution, and FeCl3·6H2O solution.
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Add the Limocitrin sample to the FRAP reagent.

Incubate the mixture at 37°C.

Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

The antioxidant capacity is determined based on the increase in absorbance.

Signaling Pathways Modulated by Limocitrin
Limocitrin exerts its biological effects by modulating key intracellular signaling pathways. The

following diagrams, generated using the DOT language for Graphviz, illustrate the known

points of intervention for Limocitrin.
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Caption: MAPK signaling pathway activation by Limocitrin in NK cells.
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Caption: PI3K/AKT/mTOR pathway inhibition by Limocitrin in cancer cells.
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Conclusion
Limocitrin (CAS 489-33-8) is a promising natural flavonoid with demonstrated anti-

inflammatory and anticancer properties. Its mechanisms of action involve the modulation of

critical cellular signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways. While

quantitative data on its antioxidant capacity requires further investigation, the existing evidence

supports its potential as a lead compound in the development of novel therapeutics. This

technical guide provides a foundational resource for researchers to further explore the

pharmacological potential of Limocitrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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